6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Description
This compound features a thiazolidinone core substituted with a 4-chlorophenyl group at the 5-position (Z-configuration), a sulfanylidene (C=S) group at position 2, and a hexanoic acid chain at position 2. The 4-chlorophenyl group introduces electron-withdrawing effects, which may influence electronic interactions in biological systems.
Properties
IUPAC Name |
6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S2/c17-12-7-5-11(6-8-12)10-13-15(21)18(16(22)23-13)9-3-1-2-4-14(19)20/h5-8,10H,1-4,9H2,(H,19,20)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGPHDVWNPYEFV-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of hexanoic acid . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol, and the use of catalysts like piperidine to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring and chlorophenyl group are key structural features that enable it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Halogen Substituents
- Fluorophenyl Analog (CAS: 292057-47-7) : Replacing chlorine with fluorine at the 4-position reduces steric bulk and increases electronegativity. This modification could alter binding affinity in target proteins due to fluorine’s smaller size and stronger dipole .
- The methoxy group may also enhance solubility in nonpolar environments .
Heterocyclic Modifications
- Furan-2-ylmethylidene Derivative (CAS: 851304-85-3) : Replacing the chlorophenyl group with a furan ring introduces a heteroatom, which could participate in hydrogen bonding. However, the furan’s lower aromaticity may reduce π-π stacking interactions compared to the chlorophenyl group .
Chain Length Variations
- Hexanoic Acid vs. Shorter Chains: The hexanoic acid chain in the target compound provides a longer linker than acetic acid derivatives (e.g., compound 4d in ), which may improve membrane permeability or reduce metabolic clearance .
Physicochemical Properties
Biological Activity
6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid, with the CAS number 15164-08-6, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities.
The molecular formula of the compound is with a molecular weight of 369.89 g/mol. Its structure includes a thiazolidinone core, which is known for various biological activities.
Antibacterial Activity
Research has demonstrated that compounds with thiazolidinone structures exhibit significant antibacterial properties. For instance, a study on related thiazolidinones showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . Although specific data on our compound's antibacterial efficacy is limited, its structural similarities suggest potential effectiveness against similar pathogens.
Enzyme Inhibition
The compound's thiazolidinone moiety may also offer enzyme inhibition capabilities. Compounds with similar structures have been reported as effective inhibitors of acetylcholinesterase (AChE) and urease. A study indicated that certain synthesized thiazolidinones had IC50 values ranging from 1.13 µM to 6.28 µM against urease . This suggests that our compound could be evaluated for similar enzyme inhibition activities.
Anti-inflammatory Properties
Thiazolidinone derivatives are often investigated for their anti-inflammatory effects. While specific studies on this compound are scarce, the general pharmacological profile of thiazolidinones includes anti-inflammatory activities, making it a candidate for further research in this area.
Case Studies and Research Findings
- Antibacterial Screening : A series of thiazolidinone derivatives were synthesized and tested for antibacterial activity. The results showed varying degrees of effectiveness against different strains, with some compounds demonstrating strong inhibition .
- Enzyme Inhibition Studies : In a comparative analysis of thiazolidinone derivatives, several compounds exhibited potent urease inhibition, suggesting that structural modifications could enhance this activity .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions between thiazolidinones and target enzymes or receptors. These studies indicate that the presence of the chlorophenyl group enhances binding affinity due to favorable interactions with amino acid residues in the active sites of enzymes .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
